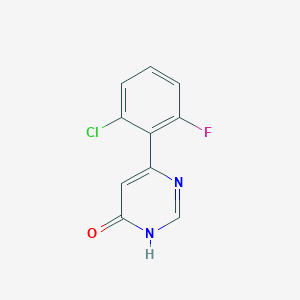

6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol

Description

BenchChem offers high-quality 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-chloro-6-fluorophenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2O/c11-6-2-1-3-7(12)10(6)8-4-9(15)14-5-13-8/h1-5H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPDRTJBOACXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=O)NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol

An In-depth Technical Guide to the Chemical Structure and Properties of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this molecule is limited in public literature, this document leverages established principles of pyrimidine chemistry to detail its structural features, a proposed synthetic pathway, expected physicochemical and spectroscopic properties, and potential pharmacological relevance. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both theoretical insights and practical, actionable protocols.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids.[1][2][3] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry.[1][4] Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][2][3][4][5] The versatility of the pyrimidine core allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired biological outcomes.[6] The subject of this guide, 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol, combines this privileged pyrimidine core with a di-substituted phenyl ring, suggesting a high potential for novel biological activity.

Chemical Structure and Tautomerism

The structure of 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol is characterized by a pyrimidine ring substituted at the 6-position with a 2-chloro-6-fluorophenyl group. A critical feature of the pyrimidin-4-ol core is its existence in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and the more stable keto (pyrimidin-4-one) forms.[7][8]

Caption: Tautomeric equilibrium of the pyrimidin-4-ol core.

For pyrimidin-4-ol and its derivatives, the keto form (pyrimidin-4(1H)-one) is generally the more stable and predominant tautomer, particularly in polar solvents and biological systems.[7][8] This preference is due to the greater stability of the amide group in the keto form compared to the hydroxy-imine group in the enol form. This equilibrium is crucial as the different tautomers present distinct hydrogen bond donor and acceptor patterns, which can significantly influence receptor binding and overall biological activity.[7]

Proposed Synthesis Pathway

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 1-(2-chloro-6-fluorophenyl)-3-hydroxyprop-2-en-1-one (Intermediate)

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 2'-chloro-6'-fluoroacetophenone at 0-5 °C.

-

Slowly add an equimolar amount of ethyl formate while maintaining the temperature below 10 °C.

-

Allow the mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the intermediate.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol

-

Dissolve the intermediate from Step 1 and an equimolar amount of urea in ethanol.[9][10]

-

Add an aqueous solution of potassium hydroxide (40%) to the mixture with constant stirring.[9][10]

-

Reflux the reaction mixture for 4-6 hours, monitoring for completion via TLC.[9]

-

After cooling to room temperature, pour the mixture into ice-cold water.

-

Neutralize with dilute HCl to precipitate the crude product.[9][10]

-

Filter the precipitate, wash thoroughly with water to remove inorganic salts, and dry.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Physicochemical Properties

The exact physical properties of 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol have not been published. However, based on its structure and data from similar pyrimidine derivatives, the following properties can be predicted.

| Property | Predicted Value / Observation | Rationale |

| Molecular Formula | C₁₀H₆ClFN₂O | Based on chemical structure |

| Molecular Weight | 224.62 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for small organic molecules of this class |

| Melting Point | > 200 °C | The pyrimidin-4-one core often leads to high melting points due to hydrogen bonding and crystal packing |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF | The heterocyclic core provides some polarity, while the phenyl group adds nonpolar character. The keto tautomer's ability to form hydrogen bonds influences solubility. |

| pKa | ~8-9 (acidic proton on N1) and ~1-2 (basic N3) | Based on known pKa values for pyrimidin-4-one systems |

Spectroscopic Analysis

Structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Chemical Shifts / Frequencies | Assignment |

| ¹H NMR | δ 11.0-13.0 (br s, 1H), δ 8.1-8.3 (s, 1H), δ 7.2-7.6 (m, 3H), δ 6.8-7.0 (s, 1H) | N-H proton (from keto tautomer), Pyrimidine C2-H, Aromatic protons (phenyl ring), Pyrimidine C5-H |

| ¹³C NMR | δ 160-165, δ | C4 (C=O), C-F, C2, C6, Aromatic carbons, C5 |

| FT-IR (cm⁻¹) | 3100-2900 (N-H stretch), 1700-1650 (C=O stretch, amide), 1620-1580 (C=N, C=C stretches), 1250-1150 (C-F stretch), 800-750 (C-Cl stretch) | Characteristic functional group vibrations confirming the pyrimidinone structure and halogen substituents.[11] |

| Mass Spec (EI) | m/z 224/226 (M⁺, M⁺+2) | Molecular ion peak showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |

Potential Biological Activity and Applications

The pyrimidine nucleus is a cornerstone of many therapeutic agents.[1][2] Given the extensive history of this scaffold in drug development, 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol can be considered a promising candidate for screening across various therapeutic areas.

-

Anticancer Activity: Many substituted pyrimidines function as kinase inhibitors or antimetabolites, proving effective in oncology.[4][12] The specific substitution pattern of this compound may confer inhibitory activity against protein kinases implicated in cancer cell proliferation.

-

Antimicrobial and Antiviral Activity: The structural similarity of pyrimidines to nucleobases makes them prime candidates for interfering with microbial or viral nucleic acid synthesis.[6]

-

CNS and Other Activities: Pyrimidine derivatives have also been explored for their potential in treating neurodegenerative diseases like Alzheimer's and for other activities such as anti-inflammatory effects.[13][14]

The presence of the 2-chloro-6-fluorophenyl moiety is particularly interesting. Halogen atoms can modulate the lipophilicity, metabolic stability, and binding interactions of a molecule. The specific ortho-substitution pattern can induce a conformational twist in the phenyl ring relative to the pyrimidine core, which may lead to unique and highly selective interactions with biological targets.

Conclusion

6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol is a structurally intriguing molecule that holds considerable potential for drug discovery and development. This guide provides a robust framework for its synthesis and characterization, based on well-established principles of heterocyclic chemistry. The proposed protocols and predicted data serve as a starting point for researchers, enabling the efficient synthesis and subsequent biological evaluation of this promising compound. Further investigation into its pharmacological properties is warranted and could lead to the discovery of novel therapeutic agents.

References

- Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024, July 11). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.

- Verma, V., Joshi, C. P., Agarwal, A., Soni, S., & Kataria, U. (2020, September 15). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.

- (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.

- (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory.

- (2021, April 15). A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles. Ignited Minds Journals.

- (2020, September 8). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array.

- Infra-red spectroscopic measurements of substituted pyrimidines. Part II. The absorption spectra of di-, tri-, and tetra-substituted pyrimidines. Journal of the Chemical Society (Resumed) - RSC Publishing.

- Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the 6[1H]-pyrimidinone tautomer for compound 1.

- (2025, August 5). Synthesis and studies of some substituted pyrimidines.

- Sahoo, B. M. (n.d.). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Semantic Scholar.

- Tautomerism characteristics of 4-pyrimidone. (n.d.). ChemicalBook.

- Mehta, H., & Khunt, R. (2014-2015). Synthesis and studies of some substituted pyrimidines.

- Thirunarayanan, G. (2025, May 22). The Synthesis, spectral, molecular docking and antimicrobial studies of some substituted 4-([1,1'-biphenyl]-4-yl) pyrimidine-2(1H)-thiones. Indian Journal of Chemistry (IJC) - CSIR-NIScPR.

- 1933631-27-6|6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol. (n.d.). BLDpharm.

- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica.

- (2021, December 5). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science.

- 4-Pyridone. (n.d.). Wikipedia.

- Yerragunta, V., Kumaraswamy, T., & Appaji, D. (2017, July 25). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF CHALCONES AND PYRIMIDINES FROM 4-IMIDAZOLE-1-YL-ACETOPHENONE.

- 2005630-26-0|6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol. (n.d.). BLDpharm.

- (2025, August 9). Synthesis and biological activities of some new pyrimidine derivatives from chalcones.

- (2009, January 1). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed.

- (2025, March 28). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin.

- 6-AMINO-4-(3-CHLORO-4-((3-FLUOROPHENYL)METHOXY)ANILINO)QUINAZOLIN-2-OL. (n.d.).

- An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.

- Aswinanand, B., Palani, K. N., Santhanam, S. D., Ramamurthy, K., Palaniappan, S., Arasu, M. V., Guru, A., Muthuramamoorthy, M., Kumaradoss, K. M., & Arockiaraj, J. (2025, October 21). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed.

- (2016, June 15). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. PubMed.

- Callingham, M., Blum, F., & Pavé, G. (2015, September 11). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.

- (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.

- Kim, S.-G., Lee, J.-H., & Lee, J. (2025, February 6). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. MDPI.

- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (n.d.). PMC.

- (2025, August 7). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.

- (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.

- 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine. (n.d.). SCBT.

- 4-Chloro-6-phenylpyrimidine Properties. (n.d.). EPA.

- 2-Amino-4-chloro-6-phenylpyrimidine. (n.d.). PubChem.

- Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (n.d.). PMC.

- Figure S19. 13 C[H] NMR spectrum of 6-(2-furyl)-2-(1 H -pyrazol-1-yl)-4-trifluoromethyl-pyrimidine 6a ,CDCl. (n.d.).

- “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. (n.d.). Rsc.org.

- 2-Amino-6-(2-fluorophenyl)-4-pyrimidinol structure. (n.d.). Sigma-Aldrich.

- (2025, February 7). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jacsdirectory.com [jacsdirectory.com]

- 3. View of A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 4. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 5. jddtonline.info [jddtonline.info]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ijres.org [ijres.org]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Solubility profile of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and its successful development into a viable drug product. Poor solubility can lead to low bioavailability, hindering therapeutic efficacy.[1][2][3][4] This guide provides a comprehensive technical overview of the solubility profile of 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry.[5][6][7] We will delve into the theoretical principles governing solubility, present a systematic approach to solvent selection, and detail robust experimental methodologies for solubility determination. Furthermore, this document will guide researchers in analyzing and interpreting solubility data to inform formulation strategies and optimize drug delivery systems.

The Critical Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a pivotal parameter. It is defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[3] For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption and subsequent systemic circulation.[1][3] Consequently, low aqueous solubility often translates to inadequate bioavailability and therapeutic failure.[1][8]

Understanding the solubility of an API in various organic solvents is equally crucial. This knowledge is indispensable for:

-

Crystallization and Purification: Selecting appropriate solvents is key to obtaining the desired polymorphic form of the API with high purity.[9]

-

Formulation Development: The choice of excipients and the design of dosage forms, such as suspensions, emulsions, or solid dispersions, are heavily influenced by the API's solubility characteristics.[10]

-

Analytical Method Development: Solubilizing the API in a suitable solvent is necessary for various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.[11]

Physicochemical Profile of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol

A thorough understanding of the physicochemical properties of 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol is fundamental to predicting and interpreting its solubility behavior. Pyrimidine derivatives, in general, exhibit a wide range of biological activities, making them a significant class of compounds in medicinal chemistry.[5][6][12]

Table 1: Physicochemical Properties of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol

| Property | Value | Source |

| Chemical Structure | Inferred from name | |

| Molecular Formula | C10H6ClFN2O | Calculated |

| Molecular Weight | 224.62 g/mol | Calculated |

| CAS Number | 1933631-27-6 | [13] |

| Predicted LogP | ~2.5 - 3.5 | Estimated based on similar structures[14][15] |

| Predicted pKa | ~7.5 - 8.5 (acidic, from the -OH group) | Estimated based on pyrimidinol scaffold |

Note: Predicted values are estimations based on the chemical structure and data from analogous compounds. Experimental verification is recommended.

The presence of the halogenated phenyl ring contributes to the molecule's lipophilicity, while the pyrimidinol core with its nitrogen atoms and hydroxyl group provides sites for hydrogen bonding and potential ionization. The interplay of these structural features will govern its interaction with different solvents.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process. Equilibrium is reached when the chemical potential of the solute in the solid phase equals its chemical potential in the solution.[16] Several thermodynamic models can be employed to describe and predict solubility.

Modified Apelblat Equation

A semi-empirical model that correlates solubility with temperature is the modified Apelblat equation:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute

-

T is the absolute temperature in Kelvin

-

A, B, and C are empirical parameters obtained by fitting experimental data. 'A' and 'B' are related to the enthalpy and entropy of solution, while 'C' accounts for the effect of temperature on the heat capacity of the solution.[16]

Van't Hoff Equation

The relationship between solubility and temperature can also be described by the van't Hoff equation, which allows for the calculation of the apparent thermodynamic properties of dissolution:

ln(x) = -ΔH°/RT + ΔS°/R

where:

-

ΔH° is the standard enthalpy of dissolution

-

ΔS° is the standard entropy of dissolution

-

R is the universal gas constant

The standard Gibbs free energy of dissolution (ΔG°) can then be calculated as:

ΔG° = -RT ln(x)

These thermodynamic parameters provide insight into the dissolution process:

-

ΔH° > 0 (Endothermic): Solubility increases with increasing temperature.

-

ΔH° < 0 (Exothermic): Solubility decreases with increasing temperature.

-

ΔG°: A smaller positive or negative value indicates a more spontaneous dissolution process.

-

ΔS°: Reflects the change in disorder of the system upon dissolution.

Strategic Selection of Organic Solvents

The choice of solvents for a solubility screen should be systematic and cover a range of polarities and chemical functionalities relevant to pharmaceutical manufacturing and formulation.

Table 2: Recommended Organic Solvents for Solubility Profiling

| Solvent Class | Solvent | Rationale in Drug Development |

| Alcohols | Methanol, Ethanol, Isopropanol | Common solvents for synthesis, purification, and formulation of liquid dosage forms. |

| Ketones | Acetone | Used in granulation and as a solvent for coating materials. |

| Esters | Ethyl Acetate | Frequently used in extraction and crystallization processes. |

| Ethers | Tetrahydrofuran (THF) | Aprotic solvent used in synthesis. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Strong solubilizing agents, often used in early-stage screening and for preparing stock solutions.[17] |

| Hydrocarbons | Heptane, Toluene | Non-polar solvents used to assess solubility in lipophilic environments and as anti-solvents in crystallization. |

| Glycols | Propylene Glycol, Polyethylene Glycol 400 (PEG 400) | Common co-solvents and vehicles in liquid and semi-solid formulations.[17] |

Experimental Protocol for Solubility Determination

The equilibrium shake-flask method is the gold standard for determining solubility due to its reliability and direct measurement of thermodynamic equilibrium.[9][18]

Step-by-Step Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., at 25°C, 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[9] Preliminary studies should be conducted to determine the time required to reach equilibrium.[18]

-

Sample Collection and Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved solute from the undissolved solid. This is typically achieved by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) or by centrifugation.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent and analyze the concentration of the dissolved API using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[10][11]

-

Calculation: Calculate the solubility in units such as mg/mL, molarity, or mole fraction.

Visual Workflow for Solubility Determination

Caption: Workflow of the equilibrium shake-flask solubility determination method.

Data Presentation and Interpretation

Organizing solubility data in a clear, tabular format is essential for comparison and analysis.

Table 3: Hypothetical Solubility Data for 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol

| Solvent | Temperature (°C) | Solubility (mg/mL) | Mole Fraction (x) |

| Methanol | 25 | 15.2 | 0.0085 |

| 37 | 22.8 | 0.0127 | |

| Ethanol | 25 | 8.5 | 0.0042 |

| 37 | 13.1 | 0.0065 | |

| Acetone | 25 | 25.6 | 0.0098 |

| 37 | 38.9 | 0.0148 | |

| Ethyl Acetate | 25 | 5.1 | 0.0013 |

| 37 | 8.2 | 0.0021 | |

| DMSO | 25 | 150.5 | 0.0298 |

| 37 | 185.2 | 0.0365 | |

| Heptane | 25 | < 0.1 | < 0.0001 |

| 37 | < 0.1 | < 0.0001 |

Interpretation: The hypothetical data illustrates that the compound exhibits higher solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol, suggesting that hydrogen bonding and polar interactions play a significant role in the dissolution process. The low solubility in a non-polar solvent like heptane confirms its relatively polar nature. The data also shows that for these solvents, the dissolution is an endothermic process, as solubility increases with temperature.

Thermodynamic Analysis Workflow

The temperature-dependent solubility data can be used to derive valuable thermodynamic insights.

Caption: Logical workflow for thermodynamic analysis of solubility data.

By performing this analysis for each solvent, a comprehensive understanding of the solute-solvent interactions can be developed. This information is invaluable for processes like solvent screening for crystallization, where controlling the thermodynamics of dissolution and precipitation is paramount.

Conclusion

A detailed characterization of the solubility profile of 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol in a variety of organic solvents is a foundational step in its development as a potential therapeutic agent. This guide has outlined the critical importance of solubility, provided the necessary theoretical background, and detailed a robust experimental and analytical framework. By systematically determining and interpreting solubility data, researchers can make informed decisions regarding purification, formulation, and overall development strategy, ultimately increasing the probability of translating a promising molecule into a successful drug product.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Garo, M. L. (2020). The Importance of Solubility for New Drug Molecules. Biointerface Research in Applied Chemistry, 10(3), 5486-5494. [Link]

-

Deokate, S. C., et al. (2023). Drug Solubility: Importance and Enhancement Techniques. International Journal for Multidisciplinary Research, 5(5). [Link]

-

Kumar, S., & Singh, A. (2020). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences, 9(4), 1836-1842. [Link]

-

Facco, P., et al. (2022). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 184, 18-28. [Link]

-

Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. [Link]

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

-

Kumar, A., & Singh, G. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11435-11448. [Link]

-

Bergström, C. A. S. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). [Link]

-

Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

Al-Suwayeh, S. A., et al. (2021). Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. ACS Omega, 6(7), 4646-4656. [Link]

-

World Health Organization. (2015). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations. [Link]

-

El-Moneim, M. A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 163-181. [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]

-

Boobier, S., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 23774. [Link]

-

U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

-

Slideshare. (n.d.). CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY. [Link]

-

Semantic Scholar. (n.d.). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. [Link]

-

Singh, R., & Kaur, G. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

-

Laskar, T. T., Panda, R., & Sule, S. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks, 14(2), 3758-3762. [Link]

-

Sharma, S., & Singh, N. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5), 540-546. [Link]

-

PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-Chloro-6-phenylpyrimidine Properties. [Link]

-

ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. [Link]

-

NIST. (n.d.). Pyrimidine, 2-amino-4-(butylamino)-6-chloro-5-[(p-chlorophenyl)azo]-. [Link]

-

European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. seppic.com [seppic.com]

- 4. jmpas.com [jmpas.com]

- 5. wjarr.com [wjarr.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Drug Solubility: Importance and Enhancement Techniques - IJFMR [ijfmr.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 13. 1933631-27-6|6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol|BLD Pharm [bldpharm.com]

- 14. 4-Chloro-6-fluoropyrimidine | C4H2ClFN2 | CID 583328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CompTox Chemicals Dashboard [comptox.epa.gov]

- 16. research.unipd.it [research.unipd.it]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. who.int [who.int]

Thermodynamic Stability of 2-chloro-6-fluorophenyl Pyrimidine Derivatives: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

Derivatives of the 2-chloro-6-fluorophenyl pyrimidine scaffold are of significant interest in medicinal chemistry due to their versatile biological activities.[1][2][3][4][5] However, the successful translation of a promising lead compound into a viable drug product is contingent upon its physicochemical properties, paramount among which is thermodynamic stability. This guide provides a comprehensive technical overview of the principles and practices for evaluating the thermodynamic stability of this specific class of compounds. We will explore the theoretical underpinnings of stability, detail field-proven experimental methodologies for its assessment, and discuss the critical role of solid-state chemistry. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to design robust stability studies, interpret the resulting data, and make informed decisions throughout the development lifecycle.

Introduction: The Stability Imperative

The 2-chloro-6-fluorophenyl pyrimidine core represents a privileged scaffold in modern drug discovery, with analogues demonstrating potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][6] The specific arrangement of the chloro and fluoro substituents on the phenyl ring can significantly influence metabolic stability and target engagement.[7][8] However, the journey from a hit compound to a marketed drug is fraught with challenges, many of which relate to the molecule's intrinsic stability.

Thermodynamic stability dictates a compound's shelf-life, its compatibility with excipients, and its ultimate safety and efficacy.[9][10] An unstable active pharmaceutical ingredient (API) can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.[11] Therefore, a thorough understanding and rigorous evaluation of thermodynamic stability are not merely regulatory requirements but foundational pillars of successful drug development. This guide will provide the necessary framework for this evaluation.

The Theoretical Framework of Molecular Stability

At its core, the thermodynamic stability of a molecule is a function of its Gibbs free energy (G). A system naturally tends towards its lowest energy state; thus, a molecule with a lower Gibbs free energy is more stable. The stability of different forms of a compound (e.g., polymorphs) or the spontaneity of a degradation reaction is determined by the change in Gibbs free energy (ΔG).

The influence of the 2-chloro-6-fluorophenyl pyrimidine structure on its stability is complex. Key factors include:

-

The Pyrimidine Ring: This heterocyclic system is susceptible to specific degradation pathways, including hydrolysis and oxidation.[12][13][14] The electron-withdrawing nature of the nitrogen atoms can influence the reactivity of the ring.

-

Halogen Substituents: The chloro and fluoro groups are strongly electron-withdrawing, which can impact the electron density distribution across the entire molecule. This can affect susceptibility to nucleophilic attack and oxidative processes.[15][16][17] Fluorine substitution, in particular, is often employed to enhance metabolic stability by blocking sites of oxidation.[7]

-

Intramolecular Interactions: The potential for hydrogen bonding and other non-covalent interactions can significantly influence the crystal lattice energy and, consequently, the solid-state stability.[17]

The Critical Role of Solid-State Properties

The majority of APIs are formulated as solids, making the study of their solid-state properties essential. A single compound can often exist in multiple crystalline forms, a phenomenon known as polymorphism.[18][19]

-

Polymorphs: These are different crystal structures of the same chemical entity.[19] While chemically identical, polymorphs can have vastly different physical properties, including melting point, solubility, and stability.[18][20] One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable and may convert over time.[20]

-

Amorphous Solids: These lack the long-range order of crystalline materials.[21][22] While often exhibiting higher solubility, amorphous solids are thermodynamically unstable and tend to recrystallize over time, which can dramatically alter the drug product's performance.[22]

-

Solvates and Hydrates: These are crystalline forms that incorporate solvent or water molecules into their lattice.[20] The stability of a hydrate is dependent on the ambient humidity.[23]

The diagram below illustrates the energetic relationships between different solid forms of a hypothetical compound.

Caption: Gibbs free energy relationship between amorphous and polymorphic forms.

Identifying the most stable polymorph is a critical step in drug development to ensure product consistency and performance throughout its shelf life.[18]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the stability of a 2-chloro-6-fluorophenyl pyrimidine derivative. This typically involves a combination of thermal analysis and forced degradation studies.

General Workflow for Stability Assessment

The following workflow provides a systematic approach to evaluating the stability of a new chemical entity.

Caption: A typical workflow for API stability assessment.

Thermal Analysis Techniques

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.[24] They are indispensable for characterizing the solid state and thermal stability.[25][26]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[25] It provides critical information on melting, crystallization, and polymorphic transitions.

Table 1: Hypothetical DSC Data for "Compound PY-123" Polymorphs

| Parameter | Form A | Form B |

| Melting Point (Tonset) | 185.4 °C | 172.1 °C |

| Enthalpy of Fusion (ΔHfus) | 85.2 J/g | 68.5 J/g |

| Observations | Sharp endotherm | Sharp endotherm, followed by a small exotherm and a second endotherm at 185.4 °C |

Interpretation: Form A is the more stable polymorph, evidenced by its higher melting point and enthalpy of fusion. The data for Form B suggests it is a metastable form that melts at 172.1 °C, then recrystallizes into the more stable Form A before finally melting at 185.4 °C.

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the 2-chloro-6-fluorophenyl pyrimidine derivative into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent solvent loss or sublimation. Prepare an empty, sealed pan as a reference.

-

Method Parameters:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere.

-

-

Data Analysis: Analyze the resulting thermogram to identify thermal events such as melting (endotherm), crystallization (exotherm), and solid-solid transitions.

TGA measures the change in mass of a sample as a function of temperature.[24] It is used to determine thermal stability, decomposition profiles, and to quantify volatile content like water or residual solvents.[25][27]

Table 2: Hypothetical TGA Data for "Compound PY-123"

| Temperature Range | Mass Loss (%) | Interpretation |

| 25 - 150 °C | < 0.1% | Sample is anhydrous and free of volatile solvents. |

| > 220 °C | Significant | Onset of thermal decomposition. |

Interpretation: The compound is thermally stable up to approximately 220 °C, after which it begins to decompose. The lack of mass loss at lower temperatures confirms it is not a hydrate or solvate.

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).

-

Method Parameters:

-

Place the pan onto the TGA balance mechanism.

-

Equilibrate at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 500 °C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min).

-

-

Data Analysis: Analyze the resulting curve of mass vs. temperature to determine the onset of decomposition and identify any mass loss events corresponding to volatiles.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to conditions more severe than those used in accelerated stability testing.[9][28] These studies help to identify likely degradation products and establish degradation pathways.[9][11]

Caption: Potential degradation pathways under various stress conditions.

Experimental Protocol: General Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of the 2-chloro-6-fluorophenyl pyrimidine derivative in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80 °C.[29]

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Store the solid API in an oven at 80 °C. Also, heat a solution of the API.[29]

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the target concentration with mobile phase.

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC method (typically with a photodiode array or mass spectrometric detector).

-

Mass Balance: Calculate the mass balance to ensure that the decrease in the parent API peak corresponds to the increase in degradation product peaks.[29]

Table 3: Hypothetical Forced Degradation Data for "Compound PY-123" (% Degradation after 24h)

| Condition | % Degradation | Major Degradants Observed |

| 0.1 M HCl, 80 °C | 8.5% | DP-1 (retention time 4.2 min) |

| 0.1 M NaOH, 60 °C | 15.2% | DP-1 (retention time 4.2 min), DP-2 (retention time 3.1 min) |

| 3% H₂O₂, RT | 4.1% | DP-3 (retention time 6.8 min) |

| 80 °C, Solution | 2.5% | Minor peaks observed |

| 80 °C, Solid | < 1.0% | No significant degradation |

Interpretation: The compound is most susceptible to basic hydrolysis, followed by acidic hydrolysis. It shows moderate sensitivity to oxidation and is relatively stable to heat, especially in the solid state. The primary degradation pathway in hydrolytic conditions likely involves the formation of DP-1, which could be the hydroxypyrimidine resulting from the displacement of the chlorine atom.

Computational Approaches to Stability Prediction

In addition to experimental work, computational chemistry offers powerful tools for predicting thermodynamic stability.[30][31] Methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformations, polymorphs, and even potential degradation products.[30][32] These predictions can help rationalize experimental findings and guide further studies. For example, calculating the energies of different polymorphs can corroborate DSC results and provide insight into their relative stabilities at the molecular level.[32]

Conclusion and Recommendations

The thermodynamic stability of 2-chloro-6-fluorophenyl pyrimidine derivatives is a critical quality attribute that must be thoroughly investigated during drug development. A comprehensive assessment requires an integrated approach that combines an understanding of the molecule's solid-state chemistry with rigorous experimental evaluation.

Key Recommendations for Researchers:

-

Early-Stage Characterization: Perform thorough solid-state screening (polymorphism, solvates) as early as possible to identify the most stable crystalline form for development.[18][21]

-

Systematic Thermal Analysis: Use DSC and TGA as routine tools to characterize new batches and identify any changes in solid form or thermal stability.[27]

-

Robust Forced Degradation Studies: Design comprehensive stress testing studies to understand the intrinsic stability of the molecule and identify potential degradants. This knowledge is crucial for developing stable formulations and robust analytical methods.[9][28]

-

Integrate Computational and Experimental Data: Use computational modeling as a complementary tool to rationalize experimental observations and predict stability trends.[33][34]

By adhering to these principles, drug development professionals can build a robust understanding of their molecule's stability profile, mitigating risks and paving the way for the development of safe, effective, and stable pharmaceutical products.

References

- Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Journal of Validation Technology.

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available from: [Link]

-

Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Available from: [Link]

-

Polymorphism in Pharmaceutical Solids - 2nd Edition. Routledge. Available from: [Link]

-

Polymorphism in Pharmaceutical Solids: Second edition. ResearchGate. Available from: [Link]

-

Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. Available from: [Link]

-

The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Available from: [Link]

-

Pyrimidine metabolism. Wikipedia. Available from: [Link]

-

5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. NETZSCH. Available from: [Link]

-

Polymorphism in Pharmaceutical Solids by Harry G. Brittain. Goodreads. Available from: [Link]

-

Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Available from: [Link]

-

Polymorphism in Pharmaceutical Solids. Taylor & Francis eBooks. Available from: [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. Available from: [Link]

-

Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic. Available from: [Link]

-

DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PMC. Available from: [Link]

-

Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. eScholarship.org. Available from: [Link]

-

A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. DSpace@MIT. Available from: [Link]

-

Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. SciSpace. Available from: [Link]

-

Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Preprints.org. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. Available from: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

-

Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. Available from: [Link]

-

A complete description of thermodynamic stabilities of molecular crystals. PNAS. Available from: [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. Available from: [Link]

-

Computational prediction of small-molecule catalysts. ResearchGate. Available from: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

-

Machine-learning based prediction of small molecule–surface interaction potentials. Faraday Discussions (RSC Publishing). Available from: [Link]

-

The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PMC. Available from: [Link]

-

Halogen substituent effects on the circular dichroism of pyrimidine nucleosides. Nuclear Overhauser effect and circular dichroism correlations. Semantic Scholar. Available from: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

-

The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. PubMed. Available from: [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. Available from: [Link]

-

Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed. Available from: [Link]

-

The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. PMC. Available from: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Semantic Scholar. Available from: [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available from: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available from: [Link]

-

Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. IJCRT.org. Available from: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC. Available from: [Link]

-

An overview on synthesis and biological activity of pyrimidines. SciSpace. Available from: [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

Pyrimidine-pyridine ring interconversion. Research@WUR. Available from: [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. Available from: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link]

-

Synthesis, COX-2 inhibition and Metabolic Stability Studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as Anticancer and Anti-inflammatory agents. ResearchGate. Available from: [Link]

Sources

- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajpsonline.com [ajpsonline.com]

- 11. onyxipca.com [onyxipca.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 14. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 19. researchgate.net [researchgate.net]

- 20. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. routledge.com [routledge.com]

- 22. scispace.com [scispace.com]

- 23. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 25. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 26. mt.com [mt.com]

- 27. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 28. acdlabs.com [acdlabs.com]

- 29. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 30. Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures [escholarship.org]

- 31. researchgate.net [researchgate.net]

- 32. pnas.org [pnas.org]

- 33. dspace.mit.edu [dspace.mit.edu]

- 34. Machine-learning based prediction of small molecule–surface interaction potentials - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

pKa values and acidity of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol

The robust experimental and computational methodologies outlined in this guide provide a clear framework for accurately determining the pKa of this and similar molecules. This data is not merely a physical constant but a critical piece of the puzzle in rational drug design, enabling scientists to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and ultimately enhance its therapeutic potential. [1][17]

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

-

Ishihama, Y., et al. (2002). A rapid method for pKa determination of drugs using pressure-assisted capillary electrophoresis with photodiode array detection in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 28(1), 53-62. Retrieved from [Link]

-

El-Kholy, A., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Retrieved from [Link]

-

Saris, A. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

El-Kholy, A., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

-

ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Berg, D., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1049-1053. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

-

University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

-

Işık, M., et al. (2021). Evaluating small molecule microscopic and macroscopic pKa predictions. eScholarship. Retrieved from [Link]

-

Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics, 15(1), 90. Retrieved from [Link]

-

Zhang, Y., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

-

Quora. (2014). Why is p-chloro phenol more acidic than p-flouro phenol?. Retrieved from [Link]

-

Reddit. (2024). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. Retrieved from [Link]

-

ACS Publications. (1998). Substituent Effects. 7. Phenyl Derivatives. When Is a Fluorine a π-Donor?. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Retrieved from [Link]

-

Giuliano, G., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12791-12797. Retrieved from [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. Retrieved from [Link]

-

ACS Publications. (n.d.). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

YouTube. (2020). Effect of Substituents on Acidity | Aromatic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

Khan Academy. (n.d.). Acidic strength of substituted phenols. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 8. chemagine.co.uk [chemagine.co.uk]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hi-tec.tripod.com [hi-tec.tripod.com]

- 11. optibrium.com [optibrium.com]

- 12. escholarship.org [escholarship.org]

- 13. reddit.com [reddit.com]

Advanced Synthesis & Applications of 2,6-Disubstituted Phenyl Pyrimidine Intermediates

The following technical guide is structured to provide an advanced, actionable review of 2,6-disubstituted phenyl pyrimidine intermediates. It synthesizes current literature, mechanistic insights, and practical protocols for the medicinal chemistry community.

Executive Summary: The Privileged Scaffold

The pyrimidine heterocycle is ubiquitous in drug discovery, serving as a bioisostere for phenyl rings and a core scaffold in nucleotides.[1] However, the 2,6-disubstituted phenyl pyrimidine motif represents a distinct subclass of "privileged structures" with unique electronic and steric properties.

Unlike simple pyrimidines, the introduction of phenyl or aryl substituents at the C-2 and C-6 positions creates a propeller-like geometry that can induce atropisomerism , enhance

Structural Significance & SAR Logic

The "Propeller" Effect and Solubility

Substituents at the 2 and 6 positions of the pyrimidine ring experience significant steric clash with the N1 and N3 lone pairs. When these substituents are phenyl rings, the steric strain forces the phenyl groups to rotate out of planarity with the pyrimidine core.

-

Medicinal Consequence: This non-planar conformation disrupts crystal packing, often improving solubility compared to planar analogs (e.g., quinazolines).

-

Binding Affinity: The twisted geometry allows the molecule to occupy distinct hydrophobic sub-pockets in enzymes, a strategy utilized in designing varying generations of NNRTIs (e.g., Etravirine analogs).

Electronic Tuning

The pyrimidine ring is electron-deficient (

-

C-2 Position: Flanked by two nitrogens, it is the most electron-deficient position, highly susceptible to nucleophilic attack but resistant to electrophilic substitution.

-

C-4/C-6 Positions: Vinylogous to the imine, these positions are activated for Nucleophilic Aromatic Substitution (

), though less so than C-2. -

Differentiation: The key challenge in synthesizing 2,6-disubstituted intermediates is differentiating the reactivity of C-2, C-4, and C-6 halogens.

Synthetic Strategies: From De Novo to Functionalization

The synthesis of 2,6-disubstituted phenyl pyrimidines generally follows two distinct logical pathways: Bottom-Up (Cyclization) and Top-Down (Core Functionalization) .

Route A: De Novo Cyclization (The "Bottom-Up" Approach)

This classical method involves the condensation of bis-electrophiles with bis-nucleophiles.

-

Mechanism: Reaction of chalcones (1,3-diaryl-2-propen-1-ones) with amidines or guanidines.

-

Pros: High convergence; establishes the 2,6-aryl pattern in a single step.

-

Cons: Limited by the availability of specific chalcones; harsh conditions (often requires strong bases like KOH/NaOH and reflux).

Route B: Regioselective Functionalization (The "Top-Down" Approach)

Modern medicinal chemistry prefers this route due to the commercial availability of 2,4,6-trichloropyrimidine (TCP) .

-

Concept: TCP serves as a "electrophilic hub." The reactivity order of the chlorides is

. -

Step 1 (

): Displacement of C-4/C-6 Cl by a nucleophile (amine, alkoxide). -

Step 2 (Suzuki/Stille): Palladium-catalyzed coupling at the remaining chlorides.

-

Regiocontrol: To selectively substitute C-2 while leaving C-4/C-6 intact (or vice versa) requires precise control of steric bulk and catalyst ligands.

Visualization: Synthetic Decision Pathways

The following diagram illustrates the divergent synthetic pathways from the 2,4,6-trichloropyrimidine hub, highlighting the regioselectivity rules governing the synthesis of 2,6-intermediates.

Caption: Regioselectivity map for 2,4,6-trichloropyrimidine. C-4 is kinetically favored for SNAr, while Pd-catalysis can be tuned for C-4/C-6 diarylation.

Key Experimental Protocol: Synthesis of 4,6-Dichloro-2-Phenylpyrimidine

This intermediate (analogous to the herbicide safener Fenclorim) is a critical junction point. It possesses a phenyl ring at C-2 and two reactive chlorides at C-4 and C-6, allowing for the construction of complex 2,6-disubstituted systems via further displacement.

Methodology Justification

-

Why this route? Direct cyclization of benzamidine with diethyl malonate yields the diol, which is then chlorinated. This is more scalable and cost-effective than trying to selectively arylate 2,4,6-trichloropyrimidine at the C-2 position (which is the least reactive position).

-

Self-Validating Step: The intermediate diol (4,6-dihydroxy-2-phenylpyrimidine) is insoluble in water but soluble in alkali, providing a clear visual endpoint for the condensation reaction.

Step-by-Step Protocol

Step 1: Condensation (Formation of the Pyrimidine Core)

-

Reagents: Benzamidine hydrochloride (10 mmol), Diethyl malonate (10 mmol), Sodium ethoxide (25 mmol, prepared in situ), Ethanol (anhydrous).

-

Procedure:

-

Dissolve sodium metal in dry ethanol to generate sodium ethoxide.

-

Add benzamidine hydrochloride and stir for 15 min at room temperature (release of free base).

-

Add diethyl malonate dropwise.

-

Reflux the mixture for 4–6 hours. Monitoring via TLC (EtOAc:Hexane 1:1) should show consumption of benzamidine.

-

Cool to RT and evaporate solvent under reduced pressure.

-

Quench: Dissolve residue in minimal water. Acidify with HCl (2N) to pH 4–5. The product (4,6-dihydroxy-2-phenylpyrimidine) will precipitate as a white solid.

-

Yield Check: Filter, wash with cold water, and dry. Expected Yield: >80%.

-

Step 2: Chlorination (Activation)

-

Reagents: 4,6-dihydroxy-2-phenylpyrimidine (from Step 1), Phosphorus oxychloride (

, excess), N,N-Dimethylaniline (catalytic). -

Procedure:

-

Place the dried diol in a round-bottom flask.

-

Add

(5–8 equivalents). The solid will initially not dissolve. -

Add N,N-dimethylaniline (0.5 mL). This acts as a base catalyst to accelerate the formation of the dichlorophosphate intermediate.

-

Reflux for 3–5 hours. The solution will turn clear and eventually darken.

-

Workup (Caution): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring to hydrolyze excess

. Exothermic reaction. -

Extract the aqueous mixture with Dichloromethane (DCM) (3x).

-

Wash organic layer with saturated

(to remove acid) and Brine. -

Dry over

and concentrate.

-

-

Purification: Recrystallization from Ethanol/Hexane or flash chromatography (5% EtOAc in Hexane).

-

Characterization:

Quantitative Data Summary

The following table summarizes the reactivity profile of common 2,6-disubstituted pyrimidine intermediates based on literature yields.

| Intermediate | Reaction Type | Position Selectivity | Typical Yield | Key Condition |

| 2,4,6-Trichloropyrimidine | SNAr (Amination) | C-4 > C-2 | 75-90% | Low Temp (0°C), DIPEA |

| 2,4,6-Trichloropyrimidine | Suzuki Coupling | C-4/C-6 > C-2 | 60-80% | Pd(PPh3)4, Na2CO3 |

| 4,6-Dichloro-2-phenylpyrimidine | SNAr (Alkoxylation) | C-4 = C-6 | 85-95% | NaOR, Reflux |

| 2-Chloro-4,6-diphenylpyrimidine | Suzuki Coupling | C-2 (Final Cl) | 50-70% | Pd(OAc)2, XPhos (Steric demand) |

Future Outlook: C-H Activation

While halogenated intermediates dominate current workflows, emerging trends point toward C-H activation of 2-phenylpyrimidine. Using Ruthenium or Rhodium catalysts, the ortho-position of the phenyl ring at C-2 can be selectively functionalized, utilizing the pyrimidine nitrogen as a directing group. This eliminates the need for pre-functionalized halogenated starting materials, offering a greener atom-economic route for future drug development.

References

-

Regioselective SNAr on 2,4,6-Trichloropyrimidine: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: Magical Power of Quantum Mechanics." WuXi AppTec. Link

-

Fenclorim Synthesis & Structure: "Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners." ACS Omega, 2020.[5] Link

-

Biological Activity (Anticancer): "New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors." Frontiers in Chemistry, 2023. Link

-

Suzuki Coupling Protocols: "Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties." European Journal of Medicinal Chemistry, 2006. Link

-

General Pyrimidine Medicinal Chemistry: "FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application." ResearchGate Review, 2025. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, Crystal Structure, and Fungicidal Activity of Two Fenclorim Derivatives [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners [pubmed.ncbi.nlm.nih.gov]

- 6. 4,6-Dichloro-2-phenylpyrimidine|Fenclorim|3740-92-9 [benchchem.com]

Methodological & Application

Application Note: Strategic Functionalization of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol

Topic: Functionalization of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol at the hydroxyl group Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers

Introduction & Structural Analysis

The scaffold 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol represents a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Saflufenacil analogues) and certain p38 MAP kinase inhibitors.

The primary challenge in functionalizing this molecule lies in the tautomeric equilibrium between the hydroxy-pyrimidine (enol) and pyrimidinone (keto) forms. While the keto form is thermodynamically favored in polar solvents, the hydroxyl group is the desired site for derivatization to access ethers or to install leaving groups for cross-coupling.

The Tautomerism Challenge

Under basic conditions (e.g.,

Reaction Pathways Overview

The following diagram illustrates the strategic decision tree for functionalizing this scaffold.

Figure 1: Strategic pathways for the functionalization of 6-arylpyrimidin-4-ols. The choice of pathway dictates the regioselectivity and downstream utility.

Protocol A: Deoxychlorination (Synthesis of 4-Chloropyrimidine)

Objective: Convert the hydroxyl group into a chloride. This is the most versatile activation, creating a substrate for

Mechanism: The reaction proceeds via a dichlorophosphoryl intermediate. The steric bulk of the 2-chloro-6-fluorophenyl group at the 6-position does not significantly hinder the 4-position, but it does require elevated temperatures.

Materials

-

Substrate: 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol (1.0 equiv)

-

Reagent: Phosphorus oxychloride (

) (3.0 – 5.0 equiv) -

Base:

-Dimethylaniline or -

Solvent: Acetonitrile (optional, reaction can be neat)

Step-by-Step Methodology

-

Setup: In a dried round-bottom flask equipped with a reflux condenser and a drying tube (

), charge the pyrimidin-4-ol substrate. -

Addition: Add

carefully. If the scale is >5g, cool the flask to 0°C during addition to manage the exotherm. -

Base: Add the organic base (Dimethylaniline is preferred for difficult substrates) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours.

-

Checkpoint: Monitor by LCMS. The starting material (M+H) should disappear, replaced by the product mass (M+H, Cl isotope pattern 3:1).

-

-

Quenching (CRITICAL SAFETY):

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess

. -

Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C.

-

Note: Direct addition of water to the hot reaction mixture can cause a violent eruption.

-

-

Extraction: Neutralize the aqueous phase with saturated

to pH 7–8. Extract with Ethyl Acetate (3x). -

Purification: Dry over

, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Regioselective -Alkylation via Mitsunobu

Objective: Direct installation of an alkyl group on the oxygen atom, avoiding the

Mechanism: The phosphonium intermediate activates the alcohol (R-OH), and the pyrimidin-4-ol acts as the nucleophile. The "hard" nature of the oxy-anion in this transition state, combined with steric factors, heavily favors

Materials

-

Substrate: 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol (1.0 equiv)

-

Alcohol (R-OH): Primary or secondary alcohol (1.2 equiv)

-

Phosphine: Triphenylphosphine (

) (1.5 equiv) -

Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology

-

Setup: Dissolve the pyrimidin-4-ol, the alkyl alcohol, and

in anhydrous THF under an inert atmosphere ( -

Addition: Add DIAD dropwise over 15–20 minutes. The solution will turn yellow/orange.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Tip: If the substrate is particularly bulky, mild heating (40°C) may be required, but this increases the risk of hydrazine byproduct formation.

-

-

Workup: Concentrate the solvent.

-

Purification: The major byproduct is triphenylphosphine oxide (

). Trituration with diethyl ether can precipitate the oxide. Filter, then purify the filtrate via column chromatography.

Protocol C: Activation via Sulfonylation (Tosylation)

Objective: Create a leaving group (OTs) milder than chloride, often used when the substrate contains acid-sensitive groups that cannot withstand

Materials

-

Substrate: 1.0 equiv

-

Reagent:

-Toluenesulfonyl chloride (TsCl) (1.2 – 1.5 equiv) -

Base: Triethylamine (

) (2.0 equiv) + DMAP (10 mol% catalyst) -

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology

-

Setup: Dissolve substrate,

, and DMAP in DCM at 0°C. -

Addition: Add TsCl portion-wise.

-

Reaction: Stir at room temperature for 4–8 hours.

-